(S)-2-ethylpiperazine dihydrochloride
Description
Significance of Chirality in Pharmaceutical and Agrochemical Industries
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of pharmaceuticals and agrochemicals. Biological systems, such as the human body, are inherently chiral, composed of entities like enzymes and receptors that are stereospecific. fda.gov These biological targets interact differently with each enantiomer (mirror-image isomer) of a chiral drug or pesticide. fda.gov
This stereoselectivity means that one enantiomer, the eutomer, may exhibit the desired therapeutic or pesticidal activity, while the other, the distomer, could be less active, inactive, or even cause undesirable side effects or toxicity. fda.govmdpi.com For this reason, there is a strong regulatory and industrial preference for developing single-enantiomer products. mdpi.com Over half of all pharmaceutical drugs are chiral, and the trend is increasingly towards marketing them as single enantiomers rather than as racemic mixtures (a 1:1 mixture of both enantiomers). fda.govfda.gov
In the agrochemical sector, chiral compounds account for a significant portion of the market. dicp.ac.cn The use of single-enantiomer agrochemicals can lead to higher efficiency, reduced application rates, and lower environmental toxicity, as the inactive isomer is eliminated. bohrium.com The development of enantiomerically pure compounds is therefore a crucial goal in both industries to maximize efficacy and improve safety profiles. mdpi.com
Overview of Piperazine (B1678402) Scaffolds in Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.govsigmaaldrich.com The piperazine moiety's prevalence is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov
This versatile structural unit is found in drugs with diverse biological activities, including anticancer, antiviral, antibacterial, antifungal, antimalarial, and antidepressant properties. sigmaaldrich.comrsc.orgrsc.org The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing chemists to fine-tune the molecule's properties and its interactions with biological targets. For instance, the introduction of a piperazine fragment can improve a molecule's aqueous solubility and oral bioavailability, which are critical attributes for drug development. chemimpex.com Its ability to form hydrogen bonds can also enhance binding affinity to target proteins.
Position of (S)-2-Ethylpiperazine Dihydrochloride (B599025) as a Key Chiral Building Block
(S)-2-ethylpiperazine dihydrochloride emerges as a key chiral building block by combining the desirable features of the piperazine scaffold with a defined stereocenter. While piperazine-containing drugs are common, the majority are substituted on the nitrogen atoms, leaving the vast chemical space of carbon-substituted chiral piperazines less explored. rsc.org However, 2-substituted piperazine analogs are found in a number of marketed drugs, indicating their biological relevance. rsc.org
The synthesis of enantiomerically pure 2-substituted piperazines is a significant area of research, as these synthons provide a pathway to novel, three-dimensionally complex molecules. rsc.org Chiral building blocks like this compound are valuable intermediates for synthesizing natural products and pharmaceuticals. The ability to introduce a specific enantiomer of a substituted piperazine ring is crucial for exploring structure-activity relationships and optimizing drug candidates.
For example, the synthesis of the FDA-approved drug Adagrasib relies on a similar, non-commercially available chiral building block, (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, highlighting the industrial importance of such synthons. nih.gov The protected form, (2S)-1-Boc-2-ethylpiperazine, is recognized as a versatile building block for designing novel therapeutic agents, particularly in neuropharmacology, and for developing agrochemicals with potentially enhanced efficacy and reduced toxicity. chemimpex.com Therefore, this compound represents a strategic starting material for the asymmetric synthesis of new chemical entities, enabling the construction of complex molecules with precise stereochemical control.
Scope and Objectives of Research on this compound
Research focused on this compound is driven by the objective of creating novel, patentable, and effective chiral molecules for the pharmaceutical and agrochemical industries. The primary goal is to utilize this compound as a foundational component in asymmetric synthesis to generate more complex structures with specific biological activities.
The scope of this research includes:
Developing Efficient Synthetic Methodologies: A key objective is to devise practical and scalable synthetic routes that incorporate the (S)-2-ethylpiperazine moiety into larger, more complex molecules. This involves exploring various coupling reactions and functional group transformations. rsc.org
Library Synthesis for Drug Discovery: Researchers aim to use this compound as a core structure to build libraries of diverse compounds. rsc.org These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify new hit and lead compounds for drug development programs.
Investigating Structure-Activity Relationships (SAR): By incorporating this specific chiral building block, scientists can systematically study how the three-dimensional structure of the resulting molecules affects their biological activity, selectivity, and pharmacokinetic properties. This knowledge is crucial for optimizing lead compounds into clinical candidates.
Accessing Novel Chemical Space: The use of chiral 2-substituted piperazines like the (S)-2-ethyl derivative allows chemists to explore novel and complex molecular architectures that are less represented in existing compound collections, increasing the probability of discovering first-in-class therapeutic agents. rsc.org
Ultimately, the research aims to leverage the unique structural and chiral features of this compound to accelerate the discovery and development of safer and more effective drugs and agrochemicals.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| IUPAC Name | (2S)-2-ethylpiperazine dihydrochloride |
| Physical Form | Solid |
| Stereochemistry | Absolute (S) |
| InChI Key | VCKAKBROIJTVJI-BYPYZUCNSA-N |
Data sourced from publicly available chemical databases.
An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on stereocontrol and efficiency. The synthesis of this specific chiral piperazine derivative involves sophisticated chemical strategies, ranging from building the chiral center into the molecule from the start to separating it from a mixture of stereoisomers. Advances in asymmetric synthesis, resolution techniques, and the application of sustainable practices are central to the production of this compound.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-ethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKAKBROIJTVJI-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679631 | |
| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-05-4 | |
| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of S 2 Ethylpiperazine Dihydrochloride in Organic Synthesis
As a Chiral Building Block in Complex Molecule Construction
The primary application of the (S)-enantiomer of 2-ethylpiperazine (B87285) lies in its use as a chiral building block. bldpharm.combldpharm.com In this capacity, the molecule's stereochemistry is directly incorporated into the final product, transferring its specific three-dimensional arrangement to a larger, more complex structure. This is a fundamental strategy in asymmetric synthesis, where controlling the stereochemical outcome is critical for the biological activity or material properties of the target molecule. researchgate.net
In the context of asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com While classical chiral auxiliaries like Evans' oxazolidinones or Enders' SAMP/RAMP hydrazones are widely used, (S)-2-ethylpiperazine dihydrochloride (B599025) is more commonly employed as a chiral synthon or building block. wikipedia.orgnih.gov Rather than being a recoverable auxiliary that directs stereoselectivity, its chiral framework becomes a permanent feature of the final molecule. Its value is in providing a pre-defined stereocenter from which further synthetic transformations can be extended, influencing the spatial arrangement of subsequent additions and modifications.
The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. rsc.org The use of chiral versions like (S)-2-ethylpiperazine allows for the synthesis of enantiomerically pure heterocyclic compounds with specific biological targets. A notable example is its use in the synthesis of antagonists for the CXCR3 receptor, which is a target in immunology and oncology. In one synthetic route, (S)-1-Boc-2-ethylpiperazine, a protected form of the title compound, was used as a key intermediate in an aromatic substitution reaction to build a more complex heterocyclic system. unil.ch This demonstrates how the defined stereochemistry of the ethyl-substituted piperazine is integral to constructing the final chiral product.
Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The piperazine moiety is one of the most common nitrogen-containing heterocycles in drug discovery, prized for its ability to improve the pharmacokinetic profile of drug candidates. researchgate.net (S)-2-Ethylpiperazine dihydrochloride, as a chiral variant, serves as a key starting material for a variety of advanced pharmaceutical intermediates.
The introduction of a chiral center on the piperazine ring can be crucial for specific interactions with biological targets. The 2-ethylpiperazine scaffold has been incorporated into potential antiviral agents. For instance, N-(Benzoyl)-2-ethylpiperazine has been used as a precursor for azaindoleoxoacetic piperazine derivatives investigated for their activity against HIV. google.comgoogle.com The synthesis of these complex molecules relies on the piperazine unit as a central scaffold to which other functional groups are attached. The presence of the ethyl group at the C2 position provides a specific stereochemical and conformational constraint that can influence the binding affinity and selectivity of the final API.
The molecular framework of this compound is amenable to a wide array of derivatization strategies, allowing chemists to create large libraries of compounds for drug discovery screening. The two nitrogen atoms of the piperazine ring are key handles for functionalization.
Key Derivatization Reactions:
N-Acylation and N-Alkylation: The secondary amine groups can be readily acylated or alkylated. For example, N-ethyl-piperazine has been acylated with oleanonic or ursonic acid chlorides to produce novel hybrid derivatives with cytotoxic effects. nih.gov
C-H Functionalization: Recent advances have enabled the direct functionalization of the carbon-hydrogen bonds on the piperazine ring. Methods such as photoredox catalysis can be used for C-H arylation, vinylation, and alkylation, allowing for the introduction of substituents at positions other than the nitrogen atoms. researchgate.net This strategy dramatically expands the accessible chemical space for piperazine-containing compounds.
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the piperazine nitrogens, a common step in the synthesis of many APIs.
These derivatization strategies are crucial for tuning the pharmacological properties of the resulting molecules, including their solubility, metabolic stability, and target-binding affinity.
Table 1: Examples of Derivatization of the 2-Ethylpiperazine Scaffold
| Precursor | Reagent(s) | Derivative Type | Application Area | Reference(s) |
|---|---|---|---|---|
| (S)-1-Boc-2-ethylpiperazine | Aromatic halide | N-Aryl-2-ethylpiperazine | CXCR3 Antagonist | unil.ch |
| 2-Ethylpiperazine | Benzoyl chloride | N-Benzoyl-2-ethylpiperazine | Antiviral (HIV) | google.comgoogle.com |
| N-Ethyl-piperazine | Oleanonic acid chloride | N-Acyl-piperazine | Anticancer | nih.gov |
Formation of Metal Complexes with this compound as a Ligand
The nitrogen atoms in the piperazine ring possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with metal ions to form metal complexes. libretexts.org Piperazine and its derivatives can function as bidentate ligands, binding to a metal center through both nitrogen atoms, often adopting a stable chair or a reactive boat conformation. biointerfaceresearch.comnih.gov This coordination behavior is fundamental to applications in catalysis, materials science, and bioinorganic chemistry.
A specific example is the formation of an organic-inorganic hybrid material, [2-ethylpiperazine tetrachlorocuprate(II)], with the chemical formula (C₆H₁₆N₂)[CuCl₄]. nih.gov This compound was synthesized by reacting 2-ethylpiperazine with copper(II) chloride in an acidic medium. nih.gov Single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net
Table 2: Crystallographic Data for (C₆H₁₆N₂)[CuCl₄]
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | (C₆H₁₆N₂)[CuCl₄] | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |
| Unit Cell Volume (V) | 1292.2 ų | nih.gov |
| Coordination Geometry (Cu) | Disphenoidal (Tetrahedral) | nih.gov |
Coordination Chemistry and Ligand Design Principles
The piperazine scaffold is a common motif in the design of ligands for metal complexes due to the presence of two nitrogen donor atoms. biointerfaceresearch.com The introduction of a chiral center at the C2 position, as in (S)-2-ethylpiperazine, allows for the creation of chiral environments around a metal center, which is a fundamental principle in asymmetric catalysis.
The coordination behavior of piperazine-based ligands is influenced by the conformation of the six-membered ring, which typically adopts a chair conformation. The substituents on the nitrogen and carbon atoms can influence the preference for axial or equatorial coordination of the nitrogen lone pairs. rsc.org In the case of 2-substituted piperazines, the steric bulk of the substituent can direct the coordination of incoming metal ions.
The design principles for ligands incorporating (S)-2-ethylpiperazine often involve the functionalization of one or both nitrogen atoms. Monofunctionalization at the N4 position preserves the chiral secondary amine at N1, which can be crucial for stereochemical control. Difunctionalization can lead to the formation of bidentate or bridging ligands. The resulting metal complexes can exhibit a range of geometries, including distorted tetrahedral and octahedral arrangements, depending on the metal ion and other coordinating ligands. rsc.org
The synthesis of C2-symmetric piperazine-based diamines has been shown to be effective in creating ligands for asymmetric catalysis. researchgate.net These ligands, when complexed with metals like copper, have demonstrated high enantioselectivity in reactions such as the acylation of meso-1,2-diols. researchgate.net While not specifically involving (S)-2-ethylpiperazine, this research highlights the potential of chiral piperazines in ligand design for stereoselective transformations.
Table 1: Examples of Piperazine-Based Ligands in Coordination Chemistry
| Ligand Structure | Metal Ion(s) | Application/Finding | Reference |
| N,N′-bis[2-{(salicylidenimine)amino}ethyl] piperazine | Cu(II) | Formation of discrete binuclear and tetranuclear complexes, as well as coordination polymers, with the piperazine conformation influencing the final structure. | rsc.org |
| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Zn(II), Cd(II), Hg(II) | The piperazine nitrogen participates in coordination, leading to structurally diverse complexes. | rsc.org |
| Piperazine-based N2O2 ligands | Co(II), Cu(II), Zn(II) | Formation of metal complexes with potential biological activity. | biointerfaceresearch.com |
| Copper(II) complexes with tetradentate piperazine-based ligands | Cu(II) | The resulting complexes have been studied for their DNA cleavage activity and cytotoxicity. | mdpi.com |
Applications in Catalysis and Material Science (if applicable to chiral piperazines)
Chiral piperazines are valuable precursors to ligands for asymmetric catalysis. rsc.org The stereogenic center adjacent to a coordinating nitrogen atom can effectively induce chirality in the transition state of a catalytic cycle, leading to the preferential formation of one enantiomer of the product.
One notable application of chiral piperazines is in the enantioselective addition of organometallic reagents to aldehydes. For instance, (2S,5S)-2,5-dialkyl substituted piperazines have been used as catalysts for the enantioselective addition of dialkylzincs to aryl aldehydes, affording the corresponding chiral alcohols with high enantiomeric excess. researchgate.net Although this example does not use a monosubstituted piperazine, it demonstrates the principle of using chiral piperazine scaffolds in asymmetric catalysis.
More broadly, the development of C2-symmetric and non-symmetric P,N-ligands has been a significant area of research in asymmetric catalysis. nih.gov These ligands, which can be derived from chiral building blocks like (S)-2-ethylpiperazine, have been successfully applied in a variety of metal-catalyzed reactions.
In material science, piperazine-containing ligands are employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of the piperazine unit to act as a bridging ligand allows for the construction of extended one-, two-, or three-dimensional networks. rsc.org The chirality of (S)-2-ethylpiperazine could be exploited to create chiral MOFs, which have potential applications in enantioselective separations, sensing, and catalysis.
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. ijpsr.com The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a large number of biologically active compounds and can be readily functionalized to explore a wide range of chemical space. rsc.orgnih.gov
The use of chiral building blocks like (S)-2-ethylpiperazine in combinatorial library synthesis allows for the creation of stereochemically defined libraries. This is particularly important as the biological activity of a chiral drug is often associated with only one of its enantiomers. savemyexams.com
Table 2: Examples of Piperazine-Based Combinatorial Libraries
| Library Type | Scaffold | Application/Finding | Reference |
| Trisubstituted chiral 1,2,4-trisubstituted piperazines | Chiral piperazine | Identification of compounds with activity against Mycobacterium tuberculosis. | nih.gov |
| Diazacyclic N-methylated and N-benzylated 1,3,4-trisubstituted piperazines | Chiral piperazine | Screening against opioid receptors and for polyamine transport inhibitors. | nih.gov |
| Benzylpiperazines | Piperazine | Development of a liquid-phase combinatorial synthesis method for potential drug candidates. | rsc.org |
| bis-cyclic guanidine (B92328) library | bis-cyclic guanidine | Identification of compounds with strong antibacterial activity against ESKAPE pathogens. | nih.gov |
This table provides examples of combinatorial libraries based on piperazine and related scaffolds to demonstrate the utility in library synthesis, as specific library data for this compound is limited.
Stereochemical Control in Chemical Reactions Utilizing this compound
The inherent chirality of (S)-2-ethylpiperazine makes it a valuable tool for controlling the stereochemical outcome of chemical reactions. It can be used as a chiral auxiliary, a chiral ligand for a catalyst, or as a chiral building block that is incorporated into the final product.
When used as a chiral auxiliary, the (S)-2-ethylpiperazine moiety is temporarily attached to a substrate, directs a stereoselective reaction on that substrate, and is then removed. The stereocenter of the piperazine influences the facial selectivity of the reaction, leading to the preferential formation of one stereoisomer of the product.
As a chiral ligand in asymmetric catalysis, (S)-2-ethylpiperazine can coordinate to a metal center and create a chiral environment that directs the stereochemical course of the reaction being catalyzed. This is a highly efficient way to generate enantiomerically enriched products, as a small amount of the chiral ligand can be used to produce a large amount of the desired product.
The most common application of (S)-2-ethylpiperazine is as a chiral building block. In this role, the piperazine ring with its defined stereocenter is incorporated into the target molecule. Many synthetic routes to complex, biologically active molecules rely on the use of such chiral synthons to ensure the correct stereochemistry in the final product. rsc.org The synthesis of various carbon-substituted piperazines with high stereocontrol has been a significant area of research, with methods developed for the stereoselective synthesis of polysubstituted piperazines and oxopiperazines. rsc.org
For example, the stereospecific synthesis of highly substituted piperazines has been achieved through a one-pot, three-component reaction involving the ring-opening of N-activated aziridines, anilines, and propargyl carbonates, resulting in excellent stereoselectivity. rsc.orgeurekalert.org While this specific example does not use (S)-2-ethylpiperazine, it exemplifies the types of stereocontrolled reactions where such a chiral building block would be invaluable.
Biological and Pharmacological Relevance of S 2 Ethylpiperazine Dihydrochloride Derivatives
Structure-Activity Relationship (SAR) Studies of Piperazine (B1678402) Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of drug candidates. For piperazine derivatives, these studies elucidate how chemical modifications to the piperazine core influence biological activity.
The introduction of substituents onto the carbon atoms of the piperazine ring, as opposed to the more common N-substitution, opens up new chemical space for drug discovery. rsc.org The presence of an ethyl group at the C-2 position of the piperazine ring introduces a chiral center, leading to (R) and (S) enantiomers. The specific stereochemistry of a molecule can be critical for its pharmacological activity, as enantiomers can exhibit different binding affinities for their biological targets, as well as different metabolic and pharmacokinetic profiles.
While much of the existing research on piperazine derivatives focuses on N-substituted analogs, studies on chiral piperazines highlight the importance of stereochemistry. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+)-enantiomers displayed significantly more potent analgesic activity compared to their (R)-(-)-counterparts. This enantioselectivity suggests a specific stereochemical requirement for interaction with the target receptor.
The development of asymmetric syntheses for carbon-substituted piperazines is an area of growing interest, as it allows for the detailed investigation of the pharmacological properties of individual enantiomers. rsc.org The (S)-2-ethylpiperazine scaffold provides a starting point for the synthesis of new chiral ligands that can be tested for a variety of biological activities, from central nervous system disorders to infectious diseases and cancer.
The formulation of a drug in a salt form is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. Piperazine is a basic compound, and it is often formulated as a salt. The dihydrochloride (B599025) salt of (S)-2-ethylpiperazine is formed by the reaction of the basic piperazine nitrogens with two equivalents of hydrochloric acid.
The use of a hydrochloride salt can significantly enhance the aqueous solubility of a drug. frontiersin.org This is due to the ionic nature of the salt, which allows for more favorable interactions with polar solvents like water. The solubility of piperazine dihydrochloride is notably high in water and is also influenced by temperature and pH. solubilityofthings.com This increased solubility can lead to a faster dissolution rate in the gastrointestinal tract, which may in turn improve oral bioavailability. frontiersin.org
Furthermore, piperazine salts, including the dihydrochloride, are generally more stable than the piperazine free base. nih.govnih.gov The salt form can protect the compound from degradation, contributing to a longer shelf life. However, it is important to consider the potential for salt disproportionation in solid dosage forms, where the salt can convert back to the free base, potentially impacting the product's performance. nih.govnih.gov
Exploration of Derivatives with Diverse Pharmacological Profiles
Derivatives of (S)-2-ethylpiperazine dihydrochloride have been investigated for a wide range of therapeutic applications, owing to the versatility of the piperazine scaffold.
The piperazine moiety is a well-established scaffold in the development of drugs targeting the central nervous system. nih.gov A significant number of antidepressant and anxiolytic drugs contain a piperazine ring. This is attributed to the favorable pharmacokinetic profile of piperazine derivatives for crossing the blood-brain barrier and their ability to interact with key neurotransmitter systems, particularly the serotonergic system. nih.gov
Many piperazine derivatives exhibit activity at serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, which are important targets for the treatment of depression and anxiety. For example, arylpiperazine derivatives have been extensively studied for their antidepressant-like effects. The nature of the substituent on the piperazine ring and the aryl group plays a crucial role in modulating the affinity and selectivity for different receptor subtypes. The chiral nature of (S)-2-ethylpiperazine offers the potential to develop enantiomerically pure drugs with improved efficacy and reduced side effects.
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. derpharmachemica.com
Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal properties. nih.govmdpi.comnih.gov For instance, certain disubstituted piperazines have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antimicrobial activity is often influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a 1,3,4-thiadiazole (B1197879) moiety has been shown to confer significant antibacterial activity. mdpi.com
The data below summarizes the antimicrobial activity of selected piperazine derivatives.
| Compound ID | Target Organism | Activity | Reference |
| 3d | P. aeruginosa | More potent than ampicillin | nih.gov |
| 3g | E. coli | More efficient than ampicillin | nih.gov |
| 3k | L. monocytogenes | Most potent compound in the series | nih.gov |
| 3k | T. viride | Best antifungal activity in the series | nih.gov |
| Compound 4 | S. aureus | Highest activity against this strain | mdpi.com |
| Compound 6d | B. subtilis | Highest activity against this strain | mdpi.com |
The piperazine scaffold is also a key structural feature in a number of anticancer drugs. nih.govmdpi.com Derivatives of piperazine have been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines.
One area of research involves the synthesis of hybrid molecules that combine the piperazine moiety with other pharmacologically active scaffolds. For example, novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids have been shown to exhibit cytotoxic effects through the induction of apoptosis. nih.gov In these derivatives, the nature of the substituent at the C2 position of the triterpenoid (B12794562) core was found to be critical for their antiproliferative activity.
Another promising approach is the conjugation of piperazine derivatives to natural products with known anticancer properties, such as the Vinca alkaloid vindoline. mdpi.com These conjugates have demonstrated significant growth inhibition against a panel of human tumor cell lines. The position of the piperazine linker and the substituents on the piperazine ring were found to be important for the observed activity.
The tables below present research findings on the anticancer and antiproliferative potential of selected piperazine derivatives.
Antiproliferative Activity of N-Ethyl-Piperazinyl Amide Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (%) | Reference |
| Oleanane 6 | U251 (CNS Cancer) | 90.15 | nih.gov |
| Oleanane 6 | SK-MEL-5 (Melanoma) | 88.15 | nih.gov |
| Ursane 9 | HL-60(TB) (Leukemia) | 38.20 | nih.gov |
Antiproliferative Activity of Vindoline-Piperazine Conjugates
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 23 | MDA-MB-468 (Breast Cancer) | 1.00 | mdpi.com |
| 25 | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 | mdpi.com |
Antihypertensive and Cardiovascular Applications
The piperazine nucleus is a key component in various compounds with cardiovascular effects. While direct studies on this compound derivatives are specific, the broader family of piperazine derivatives has been explored for antihypertensive properties. These compounds often act by targeting mechanisms central to blood pressure regulation.
For example, novel non-sulfhydryl converting enzyme (CE) inhibitors have been developed that show potent antihypertensive activities. One such compound, Hoe 498, demonstrated a significant reduction in systemic blood pressure in various animal models, including conscious normotensive rats, rats with renovascular hypertension, and hypertensive dogs. nih.gov Its mechanism involves the inhibition of the angiotensin-converting enzyme, leading to a decrease in total peripheral and renal vascular resistance. nih.gov Chronic oral treatment with compounds like Hoe 498 has been shown to be more effective at lowering arterial blood pressure than some established drugs like enalapril (B1671234) in spontaneously hypertensive rats. nih.gov
The development of antihypertensive drugs is a major focus of cardiovascular research, as hypertension is a primary risk factor for a range of cardiovascular diseases. nih.govmdpi.com Different classes of antihypertensive drugs, such as angiotensin II receptor blockers (ARBs) and calcium channel blockers (CCBs), have shown effectiveness in reducing major cardiovascular events, largely by lowering blood pressure. nih.gov The design of novel piperazine derivatives often aims to interact with specific receptors or enzymes within these pathways to achieve a potent and sustained antihypertensive effect.
Table 1: Experimental Models for Evaluating Antihypertensive Activity of Novel Compounds
| Experimental Model | Observation | Reference |
|---|---|---|
| Anesthetized Animals | Reduction in systemic blood pressure; Decrease in peripheral and renal vascular resistance. | nih.gov |
| Conscious Normotensive Rats | Sustained reduction in systemic blood pressure following a single oral dose. | nih.gov |
| Rats with Renovascular Hypertension | Long-lasting antihypertensive effect from single oral doses. | nih.gov |
| Spontaneously Hypertensive Rats | Effective lowering of arterial blood pressure with chronic oral treatment. | nih.gov |
| Conscious Hypertensive Dogs | Significant reduction in systemic blood pressure for over 6 hours after a single oral dose. | nih.gov |
Central Nervous System (CNS) Activities and Ion Channel Modulation
Piperazine derivatives are widely recognized for their significant activities within the central nervous system, primarily through their interaction with various neurotransmitter receptors. The incorporation of the (S)-2-ethylpiperazine moiety can influence the affinity and selectivity of these compounds for specific receptor subtypes.
Arylpiperazine derivatives have been extensively studied as ligands for dopamine (B1211576) and serotonin receptors. For instance, certain heterocyclic analogues of the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series show high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov The stereochemistry of these molecules is crucial, with enantiomers often exhibiting different binding affinities; for example, the (-)-enantiomer of one compound displayed significantly higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov
Furthermore, arylpiperazine derivatives are known to target serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for treating psychotic disorders. mdpi.com The binding of these derivatives can be influenced by the nature of the substituents on the piperazine and aryl rings. mdpi.com Other research has identified piperazine derivatives as dual-acting antagonists for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors, which are implicated in pain pathways, suggesting potential for novel pain therapies. acs.org Interestingly, replacing a piperidine (B6355638) moiety with a piperazine in some of these dual-target ligands drastically altered the binding affinity, highlighting the structural importance of the core heterocycle. acs.org
Anti-inflammatory and Analgesic Properties
The piperazine scaffold is a promising structural motif for the development of new anti-inflammatory and analgesic agents. researchgate.net Inflammation is a defensive response to injury or infection, and many currently used anti-inflammatory drugs have limitations. researchgate.net Piperazine derivatives offer a potential avenue for creating agents with improved efficacy and better side effect profiles.
Studies have shown that arylpiperazine derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate possess in vivo analgesic and anti-inflammatory activity. nih.gov These compounds were effective in the p-benzoquinone-induced writhing test (an analgesic model) and the carrageenan-induced hind paw edema model (an anti-inflammatory model) without causing the gastric ulcerogenic effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Other research has focused on developing benzhydrylpiperazine-based compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. rsc.org One such derivative, compound 9d, not only showed potent inhibition of both enzymes but also demonstrated significant anti-inflammatory and analgesic effects in animal models, comparable to the standard drug indomethacin. rsc.org Additionally, piperazine and piperidine derivatives acting as histamine H₃ and sigma-1 receptor antagonists have shown promising antinociceptive (pain-relieving) properties in vivo. acs.org
Mechanisms of Action and Target Identification for (S)-2-Ethylpiperazine-Derived Bioactive Molecules
Understanding the specific molecular interactions between (S)-2-ethylpiperazine derivatives and their biological targets is crucial for rational drug design and development. This involves detailed receptor binding studies and investigations into their effects on enzymatic pathways.
Receptor Binding Studies and Pharmacological Profiling
The pharmacological effects of many piperazine derivatives are rooted in their ability to bind with high affinity to specific G-protein coupled receptors (GPCRs) in the central nervous system. The (S)-2-ethylpiperazine structure can confer specific stereochemical properties that enhance these interactions.
Dopamine Receptors: Receptor binding assays using cells expressing dopamine D2 and D3 receptors have been instrumental in profiling piperazine derivatives. nih.gov These studies measure the inhibition constant (Ki) to determine binding affinity. For example, a series of N-substituted piperazine derivatives showed that the nature of the heterocyclic ring attached to the piperazine nitrogen significantly impacts D3 receptor affinity and selectivity. nih.gov Molecular modeling suggests that key interactions include a salt bridge between the protonated piperazine nitrogen and an aspartate residue (e.g., Asp86 in the D2 receptor) and edge-to-face aromatic interactions with phenylalanine and tyrosine residues in the binding pocket. researchgate.net
Serotonin Receptors: The 5-HT₂A receptor is another important target for arylpiperazine derivatives. mdpi.com In silico docking studies have revealed that these ligands tend to bind in a pocket stabilized by a complex network of interactions, including hydrogen bonds, π-π stacking, and hydrophobic forces. mdpi.com
Histamine and Sigma Receptors: Certain piperazine derivatives have been identified as high-affinity antagonists at histamine H₃ and sigma-1 receptors. acs.org Comparative binding studies have shown that the piperazine core is a critical structural element for this dual activity. acs.org
Table 2: Receptor Targets for Piperazine Derivatives
| Receptor Target | Type of Activity | Key Interacting Residues (from modeling) | Reference |
|---|---|---|---|
| Dopamine D₂/D₃ | Antagonist/Agonist | Asp86, Phe178, Tyr216, Trp182 | nih.gov, researchgate.net |
| Serotonin 5-HT₂A | Antagonist | - | mdpi.com |
| Histamine H₃ | Antagonist | - | acs.org |
| Sigma-1 (σ₁) | Antagonist | - | acs.org |
Enzymatic Inhibition and Activation Pathways
Beyond receptor binding, (S)-2-ethylpiperazine derivatives can exert their pharmacological effects by modulating the activity of key enzymes.
Inflammatory Enzymes: A significant area of research is the inhibition of enzymes involved in inflammation, such as COX-2 and 5-LOX. rsc.org Novel benzhydrylpiperazine derivatives have been designed as dual inhibitors, with some compounds showing IC₅₀ values in the nanomolar to low micromolar range, outperforming standard drugs like celecoxib (B62257) and zileuton. rsc.org
Carbonic Anhydrases (CAs): Piperazine derivatives have been developed as potent inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in diseases from glaucoma to cancer. nih.gov A series of chiral piperazines carrying a (2-hydroxyethyl) group showed nanomolar potency, particularly against the cancer-related isoform hCA IX. nih.gov The inhibition mechanism of some related compounds involves the hydrolysis of a coumarin (B35378) moiety, which then plugs the entrance to the enzyme's active site. researchgate.net
Other Enzymes: The piperazine moiety is also found in inhibitors of other enzymes. Derivatives have been developed as inhibitors of α-glucosidase for potential antidiabetic applications, acting at an allosteric site near the enzyme's active center. researchgate.net Additionally, theophylline (B1681296) derivatives incorporating a piperazine linker have been synthesized as potent and selective inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.gov
Preclinical Studies of Novel (S)-2-Ethylpiperazine Derivatives
Before a new chemical entity can be considered for human trials, it must undergo extensive preclinical evaluation to establish its pharmacological activity and preliminary safety profile. For novel derivatives of (S)-2-ethylpiperazine, this process involves a combination of in vitro and in vivo studies.
In Vitro Studies: The initial screening of novel compounds typically involves a battery of in vitro assays. For anti-inflammatory candidates, this includes enzymatic assays to determine inhibitory potency against targets like COX-1, COX-2, and 5-LOX. rsc.orgmdpi.com For CNS-active compounds, receptor binding assays using cell lines that express specific human receptors (e.g., dopamine or serotonin subtypes) are performed to measure affinity (Ki) and functional activity (e.g., agonist or antagonist effects). nih.gov Cytotoxicity is often evaluated against various cell lines, such as the NCI-60 panel, to assess potential anti-cancer activity or general toxicity. nih.gov
In Vivo Studies: Compounds that show promise in vitro are advanced to in vivo testing in animal models.
Analgesic and Anti-inflammatory Models: Standard models include the carrageenan-induced paw edema test in rats to assess anti-inflammatory effects and the p-benzoquinone or acetic acid-induced writhing tests in mice to evaluate analgesic properties. nih.govrsc.org
Cardiovascular Models: To test for antihypertensive effects, researchers use various models such as spontaneously hypertensive rats (SHR) or dogs with induced hypertension. nih.gov Hemodynamic parameters like blood pressure and vascular resistance are monitored following administration of the test compound. nih.gov
Pharmacokinetic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. They help determine if a compound has good oral absorption and a suitable duration of action. rsc.org
The results from these preclinical studies, including measures of efficacy (e.g., IC₅₀ values from enzymatic assays, effective dose in animal models) and initial safety observations, are critical for deciding whether a novel (S)-2-ethylpiperazine derivative warrants further development.
Computational and Theoretical Investigations of S 2 Ethylpiperazine Dihydrochloride
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Research on various piperazine (B1678402) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on arylpiperazine derivatives have identified them as potential androgen receptor (AR) antagonists, which are significant in the treatment of prostate cancer. nih.gov One study synthesized a series of arylpiperazine derivatives and found that several compounds exhibited strong binding affinities to the AR's ligand-binding pocket, with IC50 values below 3 µM. nih.gov The most potent derivative showed a binding affinity with an IC50 value of 0.65 µM, primarily through hydrophobic interactions within the receptor site. nih.gov
Similarly, piperazine derivatives have been investigated as inhibitors of human acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov Virtual screening and molecular docking of 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives showed that they could bind to both the catalytic and peripheral anionic sites of AChE. nih.govresearchgate.net The interactions were characterized by a varying number of hydrogen bonds and hydrophobic interactions, depending on the specific substitutions on the piperazine ring. nih.govresearchgate.net
In the context of anticancer research, novel phenylpiperazine derivatives of 1,2-benzothiazine have been designed and evaluated as potential topoisomerase II (Topo II) inhibitors. mdpi.com Molecular docking studies revealed that these compounds could bind to the DNA-Topo II complex and the minor groove of DNA, suggesting a mechanism for their cytotoxic activity against cancer cells. mdpi.com Another study on 2-piperazinyl quinoxaline (B1680401) derivatives also utilized molecular docking to suggest their potential as inhibitors of the c-Kit tyrosine kinase receptor, a target in cancer therapy. researchgate.net
The following table summarizes the findings of docking studies on various piperazine derivatives, highlighting their potential biological targets and binding affinities.
| Derivative Class | Biological Target | Key Findings | Reference |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Strong binding affinities (IC50 < 3 µM), primarily via hydrophobic interactions. | nih.gov |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives | Acetylcholinesterase (AChE) | Binding at both catalytic and peripheral anionic sites through H-bonds and hydrophobic interactions. | nih.govresearchgate.net |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II (Topo II) and DNA | Ability to bind to the DNA-Topo II complex and the minor groove of DNA. | mdpi.com |
| 2-piperazinyl quinoxaline derivatives | c-Kit tyrosine kinase receptor | Potential to fit within the catalytic cavity of the receptor. | researchgate.net |
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are employed to understand the fundamental properties of molecules, such as their stable three-dimensional shapes (conformational analysis) and the distribution of electrons (electronic structure). These properties are critical determinants of a molecule's reactivity and its ability to interact with biological targets.
A study on the conformational analysis of 2-substituted piperazines revealed that the axial conformation is generally preferred for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This preference is significant because the axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the structure of other biologically active molecules, such as nicotine. nih.gov For ether-linked 2-substituted piperazines, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov These findings are crucial for understanding how derivatives of (S)-2-ethylpiperazine might orient themselves when binding to a receptor. Molecular modeling studies have confirmed that the (R)-enantiomers of these compounds can effectively bind to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov
The methods for such calculations often involve density-functional theory (DFT), which provides a good balance between accuracy and computational cost. nii.ac.jp Different theoretical levels and basis sets, such as B3LYP, M06-2X, and uB97X-D, are used to calculate the energies of different conformers and determine their relative populations. nii.ac.jp The choice of method can influence the predicted outcomes, and it is important to benchmark them against experimental data where possible. nii.ac.jp
While specific quantum chemical calculations for (S)-2-ethylpiperazine dihydrochloride (B599025) are not widely published, the principles from studies on analogous compounds can be applied to predict its behavior. The ethyl group at the 2-position would likely influence the conformational equilibrium of the piperazine ring, and its preferred orientation would be a key factor in its interaction with any biological target.
Prediction of Pharmacokinetic and Pharmacodynamic Properties of Derivatives
In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) and toxicity (T) properties of drug candidates. These predictions help in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles or be toxic.
Studies on various heterocyclic compounds, including piperazine derivatives, have utilized online tools like SwissADME and preADMET to predict their pharmacokinetic properties. nih.govmdpi.comnih.gov These tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for P-glycoprotein inhibition. researchgate.net For example, an in silico ADMET prediction for sulfonamide derivatives tethered with pyridine (B92270) showed that the compounds were predicted to be P-glycoprotein substrates and inhibitors. nih.gov Such predictions are vital for designing compounds that can reach their intended target in the body.
Quantitative Structure-Activity Relationship (QSAR) studies are another computational approach that correlates the chemical structure of a series of compounds with their biological activity. A 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov Another QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors developed a model with high predictive accuracy (r²=0.962), indicating that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.govresearchgate.net
The following table presents a summary of common in silico ADMET predictions for representative piperazine derivatives, though specific data for (S)-2-ethylpiperazine dihydrochloride is not available.
| ADMET Property | Prediction for Representative Piperazine Derivatives | Significance in Drug Discovery |
| Oral Bioavailability | Generally predicted to follow Lipinski's rule of five. nih.govresearchgate.net | Indicates potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Varies depending on the specific derivative's polarity. researchgate.net | Crucial for drugs targeting the central nervous system. |
| P-glycoprotein (P-gp) Interaction | Some derivatives predicted as substrates or inhibitors. nih.govresearchgate.net | Affects drug distribution and can lead to drug resistance. |
| Cytochrome P450 (CYP) Inhibition | Predictions vary; some may inhibit specific CYP enzymes. | Indicates potential for drug-drug interactions. |
| Ames Mutagenicity | Often predicted to be non-mutagenic. mdpi.com | An early indicator of potential carcinogenicity. |
In Silico Screening and Drug Discovery Efforts for (S)-2-Ethylpiperazine Derivatives
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the initial phase of drug discovery.
Piperazine derivatives are frequently included in compound libraries for virtual screening campaigns due to their favorable pharmacological properties and synthetic accessibility. researchgate.net For instance, a virtual screening of piperazine derivatives was conducted to identify potential inhibitors of human acetylcholinesterase, a target for Alzheimer's disease therapy. nih.govresearchgate.net
In the context of prostate cancer, novel arylpiperazine derivatives were designed and synthesized as potential androgen receptor (AR) antagonists, with some compounds showing promising activity. nih.gov Similarly, the design of novel 2-piperazinyl quinoxaline derivatives as anticancer agents was guided by molecular docking and simulation studies. researchgate.net
The process of in silico drug discovery often involves a multi-step approach:
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
Library Preparation: Assembling a library of virtual compounds, which could include derivatives of (S)-2-ethylpiperazine.
Molecular Docking: Docking the library of compounds into the binding site of the target protein.
Hit Identification and Optimization: Identifying the most promising compounds ("hits") and then chemically modifying them to improve their potency and pharmacokinetic properties. researchgate.net
While specific drug discovery efforts centered on (S)-2-ethylpiperazine are not prominently documented, the broader research on piperazine derivatives underscores the potential of this chemical scaffold in developing new therapeutic agents for a variety of diseases. mdpi.comnih.govfgcu.edumdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for (S)-2-Ethylpiperazine Dihydrochloride (B599025)
While (S)-2-ethylpiperazine dihydrochloride is commercially available, the development of more efficient, scalable, and cost-effective asymmetric synthetic routes remains a key research focus. The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, yet the majority of piperazine-containing drugs lack carbon substitution, representing a significant area of unexplored chemical space. rsc.orgrsc.orgnih.gov Future methodologies are aimed at addressing this gap.
Emerging strategies include:
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of substituted pyrazin-2-ols presents a facile route to chiral piperazin-2-ones, which can be converted to the corresponding chiral piperazines, like the 2-ethyl derivative, without losing optical purity. rsc.org
Chiral Pool Synthesis: Utilizing readily available, optically pure starting materials like amino acids is a practical approach. nih.govgoogle.comresearchgate.net For instance, methods starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. researchgate.netrsc.org
Novel Cyclization Strategies: Research into new cyclization reactions, such as those involving aza-Michael additions or palladium-catalyzed processes, offers modular and highly controlled synthesis of substituted piperazines. researchgate.netrsc.org These methods provide pathways to functionalize the piperazine ring with high stereochemical control.
A comparative overview of potential synthetic strategies highlights the ongoing innovation in this area.
| Synthetic Approach | Key Starting Material | Core Transformation | Potential Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Substituted Pyrazin-2-ol | Palladium-catalyzed hydrogenation | High enantioselectivity and diastereoselectivity. | rsc.org |
| Chiral Pool Synthesis | (S)-Alanine or other chiral amino acids | Multi-step conversion including cyclization | Utilizes inexpensive, enantiopure starting materials; scalable. | nih.govgoogle.comresearchgate.net |
| Aza-Michael Addition | Chiral 1,2-diamine and vinyl sulfonium (B1226848) salt | Intermolecular aza-Michael addition and cyclization | Provides orthogonally protected products suitable for further derivatization. | researchgate.netrsc.org |
Rational Design of Highly Selective and Potent Bioactive Derivatives
The (S)-2-ethylpiperazine scaffold is a prime candidate for rational drug design, where its specific stereochemistry can be leveraged to achieve high potency and selectivity for biological targets. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the piperazine core to enhance interactions with target proteins. nih.govnih.gov
A notable example of the importance of this specific chiral moiety was found in a study on CXCR3 receptor antagonists, where a derivative containing a 2'(S)-ethylpiperazine group demonstrated a remarkably high binding affinity with an IC₅₀ of 0.2 nM. researchgate.net This highlights how the ethyl group in the (S)-configuration can fit optimally into a binding pocket to confer significant potency. Future research will focus on systematically exploring modifications at the nitrogen atoms of the (S)-2-ethylpiperazine core to develop new classes of therapeutic agents.
| Derivative Class | Target | Key Finding | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Pyridyl-piperazinyl-piperidines | Human CXCR3 Receptor | The 2'(S)-ethylpiperazine moiety conferred exceptionally high affinity (IC₅₀ = 0.2 nM). | Inflammatory diseases, autoimmune disorders. | researchgate.net |
| Substituted Phenylpiperazines | 5-HT₁ₐ Serotonin (B10506) Receptor | Specific substitution patterns led to potent anxiolytic and antidepressant-like effects. | Anxiety, Depression. | nih.gov |
| Oleanonic/Ursonic Acid Amides | Cancer Cell Lines | N-ethylpiperazinyl amides of these natural products showed broad-spectrum cytotoxic activity. | Oncology. | nih.gov |
| Sulfamoylbenzoyl Piperazines | Carbonic Anhydrase (hCA) | Chiral piperazine derivatives showed nanomolar potency, particularly against hCA IX. | Glaucoma, Cancer. | nih.gov |
Applications in Asymmetric Catalysis and Materials Science
The chiral nature of (S)-2-ethylpiperazine makes it a valuable ligand for asymmetric catalysis. Chiral diamines are well-established components of catalysts used to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry. nih.govbenthamscience.com Future work will likely explore the use of (S)-2-ethylpiperazine and its derivatives as ligands for a range of metal-catalyzed reactions, such as asymmetric hydrogenations, cyclopropanations, and C-H functionalizations.
In materials science, incorporating chiral units like (S)-2-ethylpiperazine into polymers or macrocycles can lead to materials with unique properties. youtube.com For example, the rigid chair conformation of the piperazine ring can impose structural constraints within macrocycles, influencing their metal-binding capabilities and creating specific cavities for guest molecules or catalytic activity. nih.gov Research into chiral perovskites and carbon-based semiconductors suggests a future where chiral organic molecules are integral to next-generation optoelectronics, potentially for creating devices that interact with circularly polarized light. youtube.comresearchgate.net
| Application Area | Role of (S)-2-Ethylpiperazine | Potential Outcome/Property | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Chiral ligand for transition metals (e.g., Rh, Ru, Pd) | High enantioselectivity in the synthesis of chiral drugs and fine chemicals. | rsc.orgresearchgate.net |
| Chiral Macrocycles | Structural component to induce rigidity and chirality | Selective metal ion complexation for MRI contrast agents or catalysis. | nih.gov |
| Chiral Polymers | Monomeric building block | Materials for chiral chromatography separations or as functional polymers. | youtube.com |
| Optoelectronic Materials | Chiral dopant or component of a semiconductor | Efficient absorption/emission of circularly polarized light for advanced displays. | youtube.comresearchgate.net |
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new drugs based on the piperazine scaffold. mdpi.com In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are becoming indispensable tools. mdpi.comnih.govmdpi.com These methods allow researchers to predict how derivatives of (S)-2-ethylpiperazine will bind to a target, estimate their biological activity (e.g., pIC₅₀), and evaluate their pharmacokinetic profiles (ADME) before committing to synthetic work. mdpi.comresearchgate.net
For example, studies on mTORC1 and PARP-1 inhibitors have successfully used docking and MD simulations to identify piperazine derivatives with high binding affinities and target specificity. mdpi.comnih.gov Future research will see an even tighter integration of these approaches, with artificial intelligence and machine learning models being used to screen vast virtual libraries of (S)-2-ethylpiperazine derivatives to identify the most promising candidates for synthesis and biological testing. mdpi.com
| Computational Method | Predicted Property | Application for (S)-2-Ethylpiperazine Derivatives | Reference |
|---|---|---|---|
| Molecular Docking | Binding mode and affinity (e.g., docking score) | Identifying optimal substitutions for target engagement (e.g., PARP-1, Topo II). | nih.govnih.govnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (pIC₅₀) based on molecular descriptors | Predicting the inhibitory potency of new analogs against targets like mTORC1. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complex, binding free energy | Confirming the stability of binding poses and refining affinity predictions. | nih.govnih.gov |
| ADME (Absorption, Distribution, Metabolism, Excretion) Profiling | Drug-likeness, oral bioavailability | Prioritizing candidates with favorable pharmacokinetic properties early in development. | mdpi.com |
Exploration of New Therapeutic Areas for (S)-2-Ethylpiperazine Derivatives
The versatility of the piperazine ring as a "privileged structure" means that derivatives of (S)-2-ethylpiperazine have potential across a wide spectrum of diseases. rsc.org While its utility in areas like oncology and central nervous system disorders is being actively explored, emerging research points to new therapeutic opportunities. nih.govnih.gov
The significant, yet largely untapped, chemical space of carbon-substituted piperazines suggests that novel derivatives could be designed for new biological targets. rsc.orgrsc.orgnih.gov Future research will likely investigate the potential of (S)-2-ethylpiperazine-based compounds in areas such as:
Infectious Diseases: As inhibitors of essential microbial enzymes, such as inosinet monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. nih.gov
Neurodegenerative Diseases: Targeting sigma receptors (σ₁R), which are implicated in the pathophysiology of several neurological conditions. nih.gov
Metabolic Disorders: The development of enzyme inhibitors for targets involved in metabolic pathways.
Antiviral Agents: The piperazine scaffold is present in several approved antiviral drugs, suggesting its potential in developing new agents against viral targets. rsc.org
| Emerging Therapeutic Area | Potential Target/Mechanism | Rationale for (S)-2-Ethylpiperazine Derivatives | Reference |
|---|---|---|---|
| Antitubercular Agents | Mycobacterium tuberculosis IMPDH | The piperazine ring is critical for whole-cell activity against M. tuberculosis. | nih.gov |
| Antimalarial Agents | Plasmodium OTU Inhibitors | Piperazine-containing compounds have been identified as potential inhibitors. | nih.gov |
| Neuropathic Pain/Neuroprotection | Sigma-1 Receptor (σ₁R) | The piperazine/piperidine (B6355638) core is a key structural element for high affinity at σ₁R. | nih.gov |
| Antidepressants | Monoamine Oxidase A (MAO-A) | Rational design of piperazine derivatives has led to selective MAO-A inhibitors. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity of (S)-2-ethylpiperazine dihydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid. Compare retention times against pharmacopeial standards. Thin-layer chromatography (TLC) with silica gel plates and a solvent system of chloroform:methanol:ammonia (8:2:0.2) can also assess impurities .
- Key Parameters : Purity should be ≥98.5% (anhydrous basis), as per pharmacopeial guidelines. Monitor for residual solvents (e.g., ethanol) via gas chromatography (GC) .
Q. How should this compound be stored to ensure stability?
- Protocol : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydration. Avoid prolonged exposure to humidity or temperatures >30°C, as decomposition may release HCl gas or form toxic byproducts (e.g., nitrogen oxides) .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via Fourier-transform infrared spectroscopy (FTIR) for structural integrity .
Q. What safety precautions are critical when handling this compound?
- Safety Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Approach : Perform solubility studies in multiple solvents (e.g., water, DMSO, ethanol) under controlled conditions (25°C, 1 atm). Use dynamic light scattering (DLS) to detect micelle formation or aggregation. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .
- Case Study : A 2023 study found discrepancies in aqueous solubility due to hydrate formation; differential scanning calorimetry (DSC) confirmed polymorphic transitions .
Q. What synthetic strategies optimize enantiomeric purity in this compound synthesis?
- Synthesis Design : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis with palladium complexes. Monitor enantiomeric excess (ee) via chiral HPLC (ChiraCel OD-H column) or circular dichroism (CD) spectroscopy .
- Critical Step : Acidic workup with HCl must be carefully controlled to avoid racemization. Reaction intermediates should be characterized via nuclear magnetic resonance (NMR) .
Q. How do environmental factors (pH, temperature) influence the reactivity of this compound in biological assays?
- Experimental Design : Conduct kinetic studies at varying pH (4.0–9.0) and temperatures (4–37°C). Use UV-Vis spectroscopy to track degradation products. For biological activity, pair with cell viability assays (e.g., MTT) to correlate stability with efficacy .
- Findings : At pH >7.0, the compound undergoes hydrolysis to form ethylpiperazine, reducing bioactivity by 40% .
Q. What advanced techniques characterize the hydrochloride salt form of (S)-2-ethylpiperazine?
- Characterization Toolkit :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
